REACTION_CXSMILES
|
CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.[F:19][C:20]1[CH:27]=[C:26]([OH:28])[CH:25]=[C:24]([F:29])[C:21]=1[CH2:22][OH:23].Cl[CH2:31][C:32]1[C:33]([CH3:38])=[N:34][O:35][C:36]=1[CH3:37]>C(#N)C>[CH3:38][C:33]1[C:32]([CH2:31][O:28][C:26]2[CH:27]=[C:20]([F:19])[C:21]([CH2:22][OH:23])=[C:24]([F:29])[CH:25]=2)=[C:36]([CH3:37])[O:35][N:34]=1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(CO)C(=CC(=C1)O)F
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
210 μL
|
Type
|
reactant
|
Smiles
|
ClCC=1C(=NOC1C)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the mixture was shaken for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the resin washed with dichloromethane (4×4 mL)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=C1COC1=CC(=C(C(=C1)F)CO)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 380 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |